molecular formula C20H21N3O3S B2470529 3-(benzo[d]thiazol-2-yloxy)-N-(4-methoxyphenethyl)azetidine-1-carboxamide CAS No. 1421466-55-8

3-(benzo[d]thiazol-2-yloxy)-N-(4-methoxyphenethyl)azetidine-1-carboxamide

Cat. No. B2470529
CAS RN: 1421466-55-8
M. Wt: 383.47
InChI Key: RTZQFSIADLRBQL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their potential biological activities .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds: Derivatives of benzothiazole have been synthesized for various biological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Antibacterial Agents: Novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have been designed, synthesized, and demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Antimicrobial Properties

  • In vitro Antimicrobial Evaluation: Studies have shown that novel thiazolidin-4-ones and azetidin-2-ones derivatives from benzothiazole exhibit moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani et al., 2016).

Anti-Inflammatory and Analgesic Evaluation

  • Evaluation of Thiazole/Oxazole Substituted Derivatives: Benzothiazole derivatives have been synthesized and tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action in albino rats, showing significant activity in some cases (Kumar & Singh, 2020).

Photoreactions and Bioactivity

  • Study of Photoreactions: The photooxidation of benzothiazole derivatives has been investigated, revealing significant insights into the chemical behaviors under photo-sensitive conditions (Mahran, Sidky, & Wamhoff, 1983).
  • Anti-Trypanosomatidic Agents: Benzothiazoles have been enhanced as inhibitors of pteridine reductase-1, showing potential as anti-trypanosomatidic agents, which are crucial in the treatment of Trypanosoma brucei and Leishmania major (Linciano et al., 2019).

Future Directions

Given the interest in benzo[d]thiazole derivatives for their potential biological activities , it would be interesting to further study “3-(benzo[d]thiazol-2-yloxy)-N-(4-methoxyphenethyl)azetidine-1-carboxamide” for its potential applications.

properties

IUPAC Name

3-(1,3-benzothiazol-2-yloxy)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-15-8-6-14(7-9-15)10-11-21-19(24)23-12-16(13-23)26-20-22-17-4-2-3-5-18(17)27-20/h2-9,16H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZQFSIADLRBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yloxy)-N-(4-methoxyphenethyl)azetidine-1-carboxamide

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